N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE is a synthetic organic compound characterized by the presence of bromine, chlorine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 3-bromobenzaldehyde with 2,4-dichlorophenoxyacetic acid hydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated purification systems, and rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2-THIENYL)ACETOHYDRAZIDE
- N’~1~-[(E)-1-(4-BROMOPHENYL)ETHYLIDENE]-2-(4-CHLOROPHENYL)ACETOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(3-BROMOPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of bromine, chlorine, and phenoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H13BrCl2N2O2 |
---|---|
Molecular Weight |
416.1 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(2,4-dichlorophenoxy)acetamide |
InChI |
InChI=1S/C16H13BrCl2N2O2/c1-10(11-3-2-4-12(17)7-11)20-21-16(22)9-23-15-6-5-13(18)8-14(15)19/h2-8H,9H2,1H3,(H,21,22)/b20-10+ |
InChI Key |
KAYZHQNIUTZDFR-KEBDBYFISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1)Cl)Cl)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.